MST-312

Catalog No.
S636473
CAS No.
368449-04-1
M.F
C20H16N2O6
M. Wt
380.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MST-312

CAS Number

368449-04-1

Product Name

MST-312

IUPAC Name

N-[3-[(2,3-dihydroxybenzoyl)amino]phenyl]-2,3-dihydroxybenzamide

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

InChI

InChI=1S/C20H16N2O6/c23-15-8-2-6-13(17(15)25)19(27)21-11-4-1-5-12(10-11)22-20(28)14-7-3-9-16(24)18(14)26/h1-10,23-26H,(H,21,27)(H,22,28)

InChI Key

MIQUEZGHEJGPJB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O

Synonyms

MST 312, MST-312, MST312

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O

Telomerase Inhibitor IX, also known as MST-312, is a small molecule that acts as a potent and reversible inhibitor of telomerase activity. Telomerase is an enzyme responsible for maintaining the integrity of chromosomes by adding repetitive DNA sequences (telomeres) to their ends. These telomeres shorten with each cell division, and critically short telomeres are associated with cellular senescence (replicative aging) and various age-related diseases [].

Mechanism of Action

Telomerase Inhibitor IX works by binding to the telomerase reverse transcriptase (TERT) subunit, which is essential for telomerase activity []. This binding prevents TERT from adding new nucleotides to the telomere, leading to telomere shortening and ultimately, cell cycle arrest and growth inhibition [].

Research Applications

Telomerase Inhibitor IX is primarily used as a research tool to study the role of telomerase in various biological processes, including:

  • Cellular senescence and aging: Researchers use Telomerase Inhibitor IX to investigate how telomere shortening contributes to cellular senescence and age-related diseases such as cancer, cardiovascular disease, and neurodegenerative disorders []. By studying the effects of telomerase inhibition, scientists can gain insights into the mechanisms of aging and develop potential therapeutic strategies to target these diseases.
  • Cancer biology: Telomerase activity is often elevated in cancer cells, allowing them to overcome replicative senescence and continue dividing indefinitely. Telomerase Inhibitor IX is used to study the role of telomerase in cancer cell proliferation and survival, with the aim of developing novel anti-cancer therapies that target telomerase activity [].
  • Stem cell research: Telomerase is also active in stem cells, which are essential for tissue regeneration and repair. Telomerase Inhibitor IX can be used to investigate the role of telomerase in stem cell function and differentiation, potentially leading to the development of new stem cell-based therapies [].

MST-312 is a synthetic compound known primarily as a telomerase inhibitor. It has garnered attention for its potential anticancer properties, particularly in the context of various malignancies. The compound operates by inhibiting telomerase activity, which is crucial for the maintenance of telomere length in cancer cells. By targeting this enzyme, MST-312 induces telomere shortening, leading to cellular senescence or apoptosis in tumor cells while sparing normal cells at lower concentrations .

MST-312 exhibits several chemical interactions that contribute to its biological activity:

  • Telomerase Inhibition: The primary mechanism involves binding to the active site of telomerase, disrupting its function and leading to telomere shortening .
  • DNA Damage Response: At higher concentrations, MST-312 also induces DNA double-strand breaks in a manner independent of telomerase inhibition. This dual action enhances its anticancer efficacy .
  • Synergistic Effects: MST-312 has been shown to work synergistically with other compounds, such as quercetin and doxorubicin, enhancing their apoptotic effects on cancer cells while minimizing toxicity to normal cells .

MST-312 demonstrates significant biological activity against various cancer types:

  • Induction of Apoptosis: The compound promotes apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. For instance, it has been shown to induce G2/M phase cell cycle arrest in multiple myeloma cells .
  • Growth Inhibition: MST-312 effectively inhibits the proliferation of various tumor cell lines, including those from ovarian and breast cancers. Its growth inhibitory concentration (GI50) is approximately 1.7 μM for U937 cells .
  • Non-Toxicity to Normal Cells: Notably, at lower doses, MST-312 exhibits cytoprotective effects on normal ovarian surface epithelial cells, indicating its selective action against cancerous tissues .

The synthesis of MST-312 involves several chemical steps that yield the final product suitable for biological testing:

  • Starting Materials: The synthesis begins with readily available precursors that undergo various reactions including alkylation and cyclization.
  • Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity for biological assays.
  • Characterization: The final product is characterized using spectroscopic methods (NMR, mass spectrometry) to confirm its structure and purity.

MST-312 has several promising applications in cancer therapy:

  • Cancer Treatment: As a telomerase inhibitor, it is being explored as a potential treatment for various cancers, including ovarian and breast cancers.
  • Combination Therapies: Its ability to enhance the efficacy of other chemotherapeutic agents makes it a candidate for combination therapies aimed at improving patient outcomes in oncology .
  • Research Tool: MST-312 serves as a valuable tool in research settings for studying telomere biology and the mechanisms of cancer cell proliferation.

Research has demonstrated that MST-312 interacts with several other compounds to enhance therapeutic efficacy:

  • With Quercetin: The combination of MST-312 and quercetin has shown strong synergistic effects in inducing apoptosis in ovarian cancer cells, suggesting a novel treatment strategy that could reduce effective dosages and side effects .
  • With Doxorubicin: Studies indicate that MST-312 can enhance the apoptotic effects of doxorubicin in pre-B acute lymphoblastic leukemia cells, providing a potential avenue for improved treatment protocols .

MST-312 shares similarities with several other compounds known for their anticancer properties. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
GRN163LTelomerase inhibitorTargets both telomerase and DNA damage pathways
BIBR1532Telomerase inhibitorSelectively targets cancer stem-like cells
ICRF-193DNA topoisomerase II inhibitorPrimarily affects DNA topology rather than telomeres
TMPyP4G-quadruplex stabilizerInduces apoptosis via different pathways

MST-312 is unique due to its dual action—targeting both telomerase and inducing DNA damage independently—making it a versatile candidate in cancer therapy research .

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

380.10083623 g/mol

Monoisotopic Mass

380.10083623 g/mol

Heavy Atom Count

28

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

N-[3-[[(2,3-dihydroxyphenyl)-oxomethyl]amino]phenyl]-2,3-dihydroxybenzamide

Dates

Modify: 2023-08-15

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